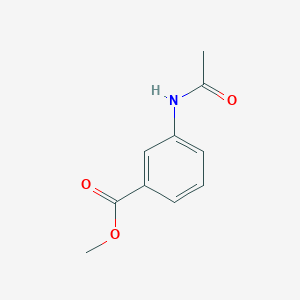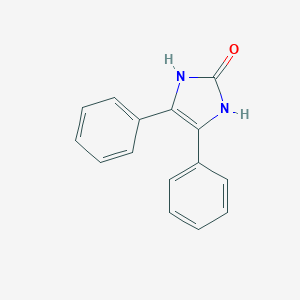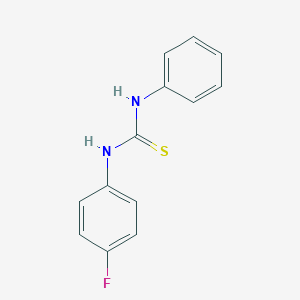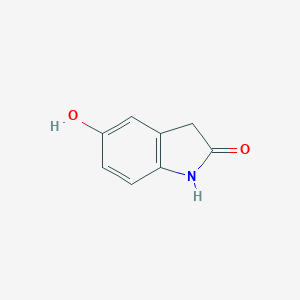
5-Hydroxyoxindole
Vue d'ensemble
Description
5-Hydroxyoxindole has been identified as a urinary metabolite of indole, which is produced from tryptophan via the tryptophanase activity of gut bacteria . It is an endogenous compound in blood and tissues of mammals, including humans . Its role is currently unknown . It is a structural analog of uric acid and has DPPH radical scavenging activities and lipid peroxidation-inhibitory activities .
Synthesis Analysis
A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies .
Chemical Reactions Analysis
5-Hydroxyoxindole is a metabolite of Tryptophan . It displayed weak inhibitory activity on human melanoma tyrosinase . It also showed inhibition of serotonin transport by blood platelets .
Applications De Recherche Scientifique
Inhibition of Monoamine Oxidase : 5-Hydroxyoxindole has been identified as a selective inhibitor of monoamine oxidase type A (MAO-A) in the brain, which could have implications for treating neurological disorders related to neurotransmitter regulation (Crumeyrolle‐Arias et al., 2004).
Antiproliferative and Proapoptotic Properties : Research has shown that 5-Hydroxyoxindole, alongside isatin, can inhibit cell proliferation and induce apoptosis, suggesting potential applications in cancer treatment (Cane et al., 2000).
Quantification in Mammalian Tissues : Techniques have been developed to accurately detect and quantify 5-Hydroxyoxindole in mammalian sera and tissues, aiding in further research into its physiological roles (Papy-Garcia et al., 2003).
Presence in Brain and Circadian Rhythm : Studies have demonstrated that 5-Hydroxyoxindole is present in high concentrations in the brain and may be involved in regulating circadian rhythms independently of the pineal gland (Crumeyrolle‐Arias et al., 2008).
Antioxidant Activities : It has been found to have significant antioxidant activities, suggesting its potential as a therapeutic agent for oxidative stress-related disorders (Yasuda et al., 2016).
Anti-Inflammatory Effects : A derivative of 5-Hydroxyoxindole was shown to attenuate inflammatory responses by activating the p38-Nrf2 signaling axis, indicating potential for treating inflammatory diseases (Niino et al., 2018).
Potentiation of Nicotinic Receptor Responses : Research has shown that 5-Hydroxyindole can potentiate responses mediated by alpha 7 nicotinic acetylcholine receptors, which could have implications for neuropharmacology (Zwart et al., 2002).
Neurological Disorders Research : Studies on serotonin metabolism in neurological disorders like autism and paralysis agitans have involved examining 5-Hydroxyindole levels, providing insights into the role of serotonin pathways in these conditions (Schain & Freedman, 1961; Resnick et al., 1962).
Mécanisme D'action
Target of Action
The primary target of 5-Hydroxyoxindole is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut, thereby influencing intestinal motility .
Mode of Action
5-Hydroxyoxindole interacts with its target, the L-type calcium channels, by activating them . This activation leads to an acceleration of gut contractility . Moreover, 5-Hydroxyoxindole can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Biochemical Pathways
5-Hydroxyoxindole is produced by a variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-Hydroxyoxindole via the tryptophanase (TnaA) enzyme . This microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .
Pharmacokinetics
It is known that oral administration of 5-htp results in the detection of 5-hydroxyoxindole in fecal samples of healthy volunteers, indicating that it is metabolized and excreted . The production of 5-Hydroxyoxindole is inhibited upon pH reduction in in vitro studies , suggesting that the compound’s bioavailability may be influenced by the pH of the environment.
Result of Action
The action of 5-Hydroxyoxindole results in significant physiological effects. Specifically, it accelerates gut contractility, thereby significantly accelerating the total gut transit time (TGTT) when administered orally in rats . Furthermore, it stimulates the production of serotonin in a cell line model of intestinal enterochromaffin cells .
Action Environment
The action of 5-Hydroxyoxindole is influenced by environmental factors. For instance, the production of 5-Hydroxyoxindole is inhibited upon pH reduction in in vitro studies , suggesting that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Additionally, the ability of gut bacteria to metabolize 5-HTP to 5-Hydroxyoxindole shows interindividual variation , indicating that the gut microbiota composition may also influence the compound’s action.
Safety and Hazards
Orientations Futures
The findings support a role for bacterial metabolism in altering gut motility and lay the foundation for microbiota-targeted interventions . The degree of conversion of 5-HTP to 5-HI is highly dependent on the microbial composition and changes in the pH . This could be a potent stimulator of gut contractility both ex vivo and in vivo .
Propriétés
IUPAC Name |
5-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTUSQAQXWSMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187761 | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyoxindole | |
CAS RN |
3416-18-0 | |
| Record name | 5-Hydroxyoxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-5-hydroxyindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-hydroxyindol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


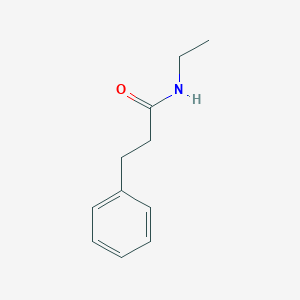
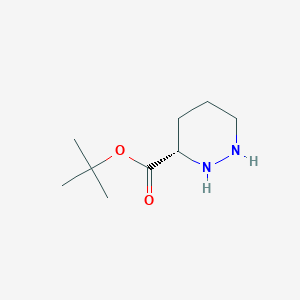
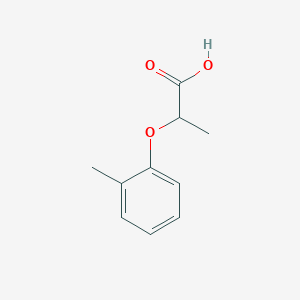
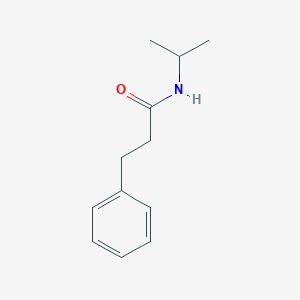
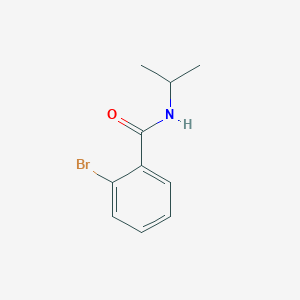
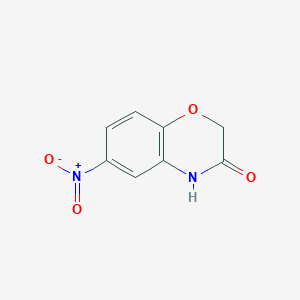

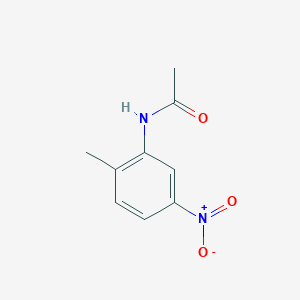

![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
